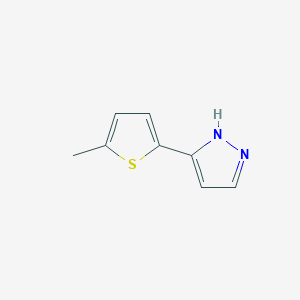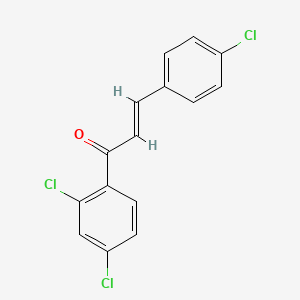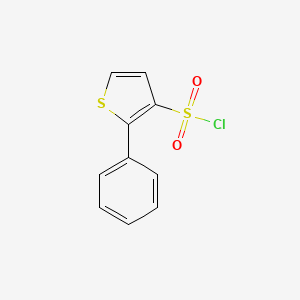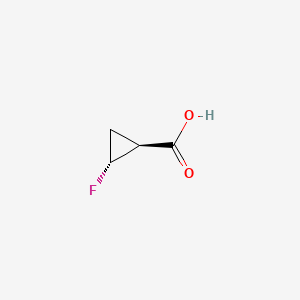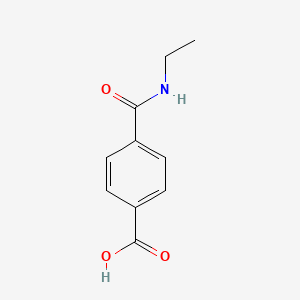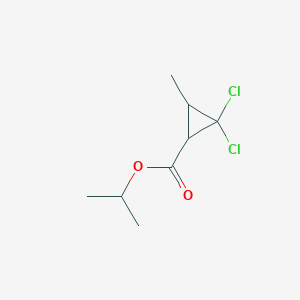
Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate
Vue d'ensemble
Description
Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate, also known as DCMC, is a cyclopropane derivative that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have unique biochemical and physiological effects, making it an interesting target for further investigation.
Mécanisme D'action
The mechanism of action of Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate is not fully understood, but it is thought to work through the inhibition of certain enzymes and metabolic pathways. Specifically, it has been shown to inhibit the growth of certain fungi and bacteria by interfering with their cell wall synthesis.
Biochemical and Physiological Effects:
Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate has been shown to have a range of biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to have anti-inflammatory effects and to act as a potent antioxidant. These effects make Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate an interesting target for further investigation in the field of cancer research and drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate in lab experiments is its high purity and reliability. Additionally, its unique structure and potential biological activity make it a valuable tool for investigating a variety of research questions. However, one limitation of using Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate is its potential toxicity, which must be carefully controlled and monitored in lab settings.
Orientations Futures
There are many potential future directions for research on Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further investigation of its mechanism of action and potential side effects could lead to a better understanding of its biological properties. Finally, Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate could be further studied for its potential use as a pesticide or insecticide, with the goal of developing more sustainable and environmentally friendly methods for pest control.
Applications De Recherche Scientifique
Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate has been used in a variety of scientific applications, including as a reagent in organic synthesis and as a potential therapeutic agent. Its unique cyclopropane structure has been shown to have interesting biological properties, including antifungal and antimicrobial activity. Additionally, Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate has been studied for its potential use as a pesticide and as a way to control insect populations.
Propriétés
IUPAC Name |
propan-2-yl 2,2-dichloro-3-methylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2O2/c1-4(2)12-7(11)6-5(3)8(6,9)10/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFYDGAPRCIEIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1(Cl)Cl)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



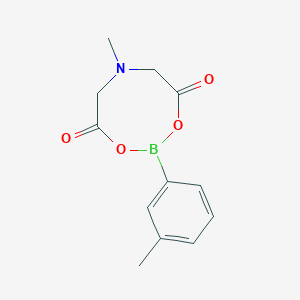
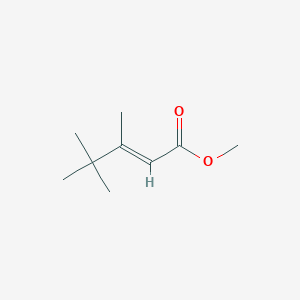

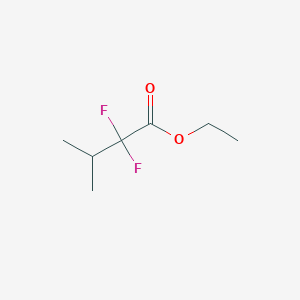

![3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B3040169.png)


